1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one
Description
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring a 2-amino-5-cyanophenyl group attached to a 3-bromopropanone backbone. The bromine atom on the propanone chain may render the compound susceptible to nucleophilic substitution or elimination reactions.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-amino-3-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,13H2 |
InChI Key |
ZGKOIYNWEWUKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)CCBr)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and cyano groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following compounds share bromine and aromatic ketone motifs but differ in substituent placement and functional groups:
Key Observations :
- The target compound uniquely combines bromine on an aliphatic chain with electron-donating (amino) and electron-withdrawing (cyano) groups on the phenyl ring, creating a polarized electronic environment.
- In 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide , bromine is meta-substituted on the phenyl ring, paired with a strained cyclopropene ring and a bulky diethylamide group . This structure may favor rigidity and steric hindrance in reactions.
- The indole-based analog incorporates bromine on a methyl side chain, with a sulfonyl group enhancing electrophilicity .
Analysis :
- The target compound likely requires strategies to introduce the amino and cyano groups post-bromination. Potential routes include nitration/reduction for the amino group and cyanation via Sandmeyer reactions.
- The high yield (77%) in 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide suggests efficient amide coupling under mild conditions .
Physical Properties and Reactivity
| Compound | Melting Point (°C) | Rf Value (Hexanes/EtOAc 1:1) |
|---|---|---|
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | 102.2–102.5 | 0.23 |
| 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one | Not available | – |
Reactivity Insights :
- The target compound’s bromine on the propanone chain is more labile than aryl bromines, favoring SN2 reactions with nucleophiles (e.g., amines or thiols).
- In contrast, the cyclopropene-carboxamide analog may undergo ring-opening reactions due to cyclopropene strain, while its aryl bromine is less reactive without activating groups .
Biological Activity
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group, a cyano group, and a brominated propanone moiety. Its molecular formula is with a molecular weight of approximately 280.12 g/mol. The specific arrangement of these functional groups contributes to its reactivity and interaction with biological systems.
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one exhibits its biological activity primarily through:
- Hydrogen Bonding : The amino and cyano groups can form hydrogen bonds with various biomolecules, influencing their activity.
- Electrostatic Interactions : The presence of the cyano group enhances the compound's ability to interact with charged biological targets.
- Nucleophilic Addition : The carbonyl group in the propanone can participate in nucleophilic addition reactions, leading to the formation of stable intermediates that may have biological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| U-937 | 8.3 | Cell cycle arrest at G1 phase |
| HeLa | 15.0 | Inhibition of proliferation |
These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation .
Enzyme Interaction Studies
The compound has also been evaluated for its interaction with specific enzymes:
- Carbonic Anhydrase (CA) : Inhibition studies revealed that 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one selectively inhibits certain isoforms of carbonic anhydrase, which are implicated in cancer progression. The most active derivatives showed Ki values in the nanomolar range, indicating potent inhibitory effects .
Study on Anticancer Activity
In a study published in MDPI, researchers synthesized several derivatives of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one and evaluated their anticancer properties against MCF-7 and U-937 cell lines. The study found that modifications to the bromine atom significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds triggered apoptosis through caspase activation pathways .
Research on Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound against human carbonic anhydrases (hCA). The results indicated that certain analogs displayed selectivity towards hCA IX, which is often overexpressed in tumors. This selectivity suggests potential therapeutic applications in targeting tumor-associated enzymes while minimizing effects on normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
